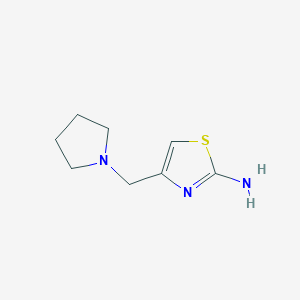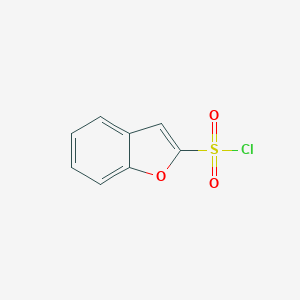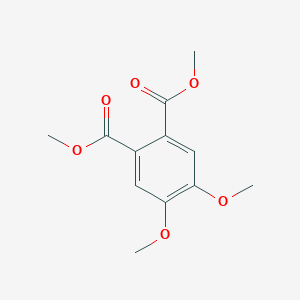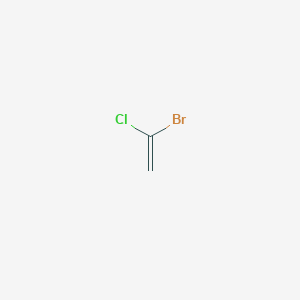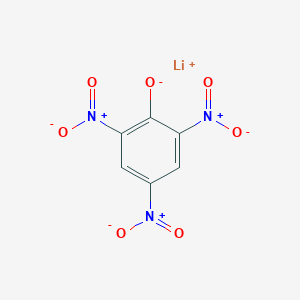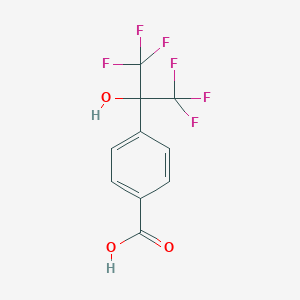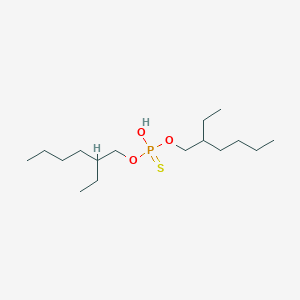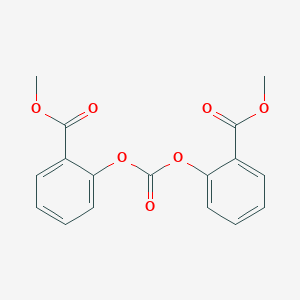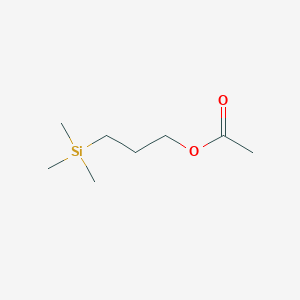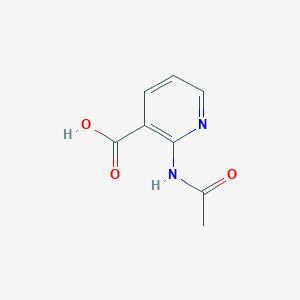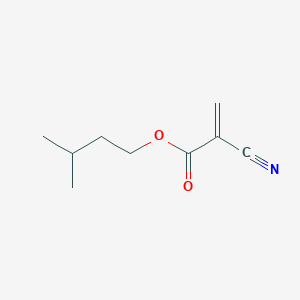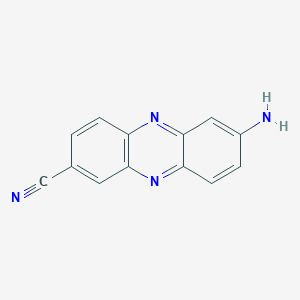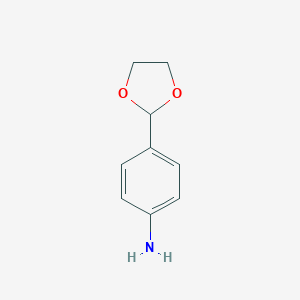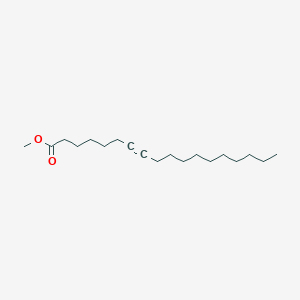
Methyl 7-octadecynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-octadecynoate is a chemical compound that belongs to the group of alkynes. It is a colorless liquid that has a characteristic odor. Methyl 7-octadecynoate is widely used in scientific research due to its unique properties and applications.
Mécanisme D'action
Methyl 7-octadecynoate is known to inhibit the activity of various enzymes and proteins. It works by binding to the active site of the enzyme or protein and blocking its activity. Methyl 7-octadecynoate is also known to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Methyl 7-octadecynoate has various biochemical and physiological effects. It is known to inhibit the growth of cancer cells and induce apoptosis. Methyl 7-octadecynoate is also known to inhibit the activity of various enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. Methyl 7-octadecynoate is also known to inhibit the activity of tyrosinase, an enzyme that is involved in the production of melanin.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 7-octadecynoate has various advantages and limitations for lab experiments. One of the advantages is that it is readily available and easy to synthesize. Methyl 7-octadecynoate is also stable under various conditions, making it suitable for various experiments. One of the limitations is that it is toxic and should be handled with care. Methyl 7-octadecynoate is also known to inhibit the activity of various enzymes and proteins, which can affect the outcome of experiments.
Orientations Futures
There are various future directions for the use of Methyl 7-octadecynoate in scientific research. One direction is the development of new drugs that target enzymes and proteins that are inhibited by Methyl 7-octadecynoate. Another direction is the use of Methyl 7-octadecynoate as a tool to study the mechanism of action of various enzymes and proteins. Methyl 7-octadecynoate can also be used in the development of new fluorescent dyes and natural products.
Méthodes De Synthèse
Methyl 7-octadecynoate can be synthesized using various methods. One of the most commonly used methods is the Sonogashira coupling reaction. This reaction involves the reaction of an aryl or vinyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction produces Methyl 7-octadecynoate as the final product.
Applications De Recherche Scientifique
Methyl 7-octadecynoate is widely used in scientific research due to its unique properties and applications. It is used as a precursor for the synthesis of various compounds such as fluorescent dyes, pharmaceuticals, and natural products. Methyl 7-octadecynoate is also used as a tool to study the mechanism of action of various enzymes and proteins.
Propriétés
Numéro CAS |
18545-06-7 |
|---|---|
Nom du produit |
Methyl 7-octadecynoate |
Formule moléculaire |
C19H34O2 |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
methyl octadec-7-ynoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-11,14-18H2,1-2H3 |
Clé InChI |
ALSHYECRTIFLAI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC#CCCCCCC(=O)OC |
SMILES canonique |
CCCCCCCCCCC#CCCCCCC(=O)OC |
Synonymes |
7-Octadecynoic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




